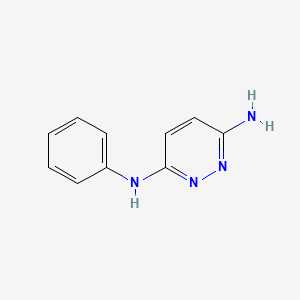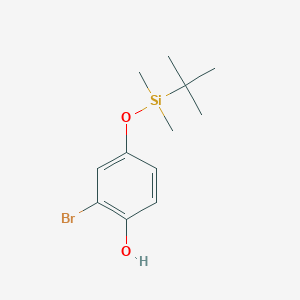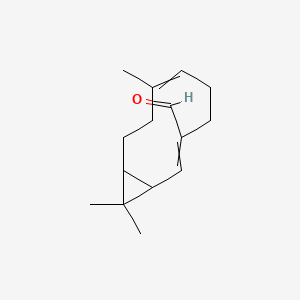
Isobicyclogermacrenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobicyclogermacrenal is a sesquiterpene hydrocarbon that is naturally occurring and found in various plants, including the liverwort Lepidozia vitrea . It is known for its unique bicyclic structure and has been studied for its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobicyclogermacrenal can be synthesized from piperitenone through a stereoselective process involving 14 steps, resulting in an overall yield of 36% . The synthetic route involves various chemical reactions, including cyclization and oxidation, to achieve the desired bicyclic structure.
Industrial Production Methods
. The extraction process typically involves solvent extraction followed by purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Isobicyclogermacrenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can modify the aldehyde group present in the compound.
Substitution: Substitution reactions can occur at specific positions on the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives and reduced forms of this compound .
Scientific Research Applications
Isobicyclogermacrenal has several scientific research applications, including:
Biological Activity Research: The compound is used to study its potential antibacterial and antifungal properties.
Chemical Synthesis: It serves as a model compound for studying the synthesis and reactivity of bicyclic sesquiterpenes.
Pharmacological Studies: Research on its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of isobicyclogermacrenal involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity and interact with cellular membranes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect the biosynthesis of certain metabolites .
Comparison with Similar Compounds
Isobicyclogermacrenal can be compared with other similar sesquiterpene compounds, such as:
Lepidozenal: Another sesquiterpene aldehyde with a similar bicyclic structure.
Germacrene B: A sesquiterpene hydrocarbon with a different ring system but similar biological activities.
Epi-zizanone: A sesquiterpene with comparable antibacterial properties.
This compound is unique due to its specific bicyclic structure and the presence of an aldehyde group, which contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde |
InChI |
InChI=1S/C15H22O/c1-11-5-4-6-12(10-16)9-14-13(8-7-11)15(14,2)3/h5,9-10,13-14H,4,6-8H2,1-3H3 |
InChI Key |
BLCUVJCHWZPQCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(=CC2C(C2(C)C)CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


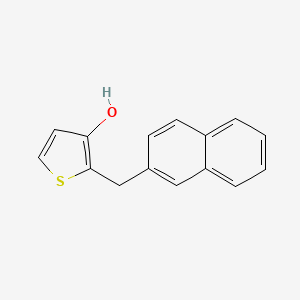
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)
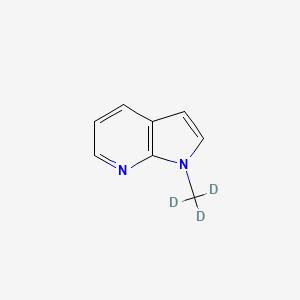
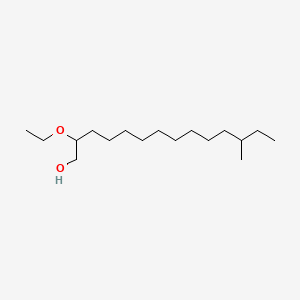
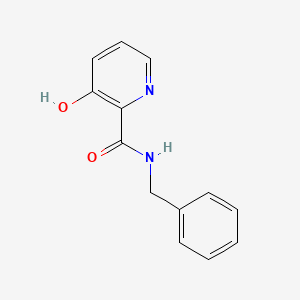
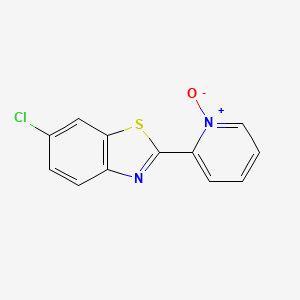
![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
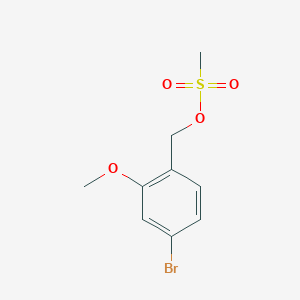
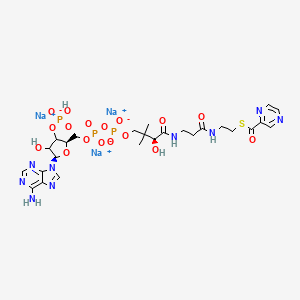
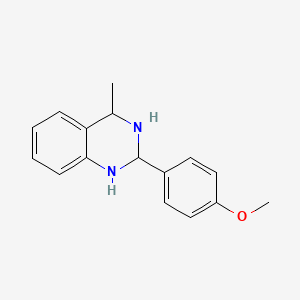
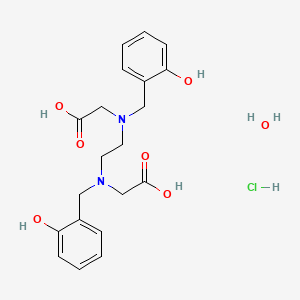
![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)
